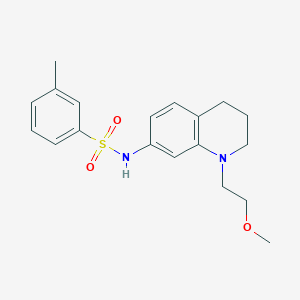

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-15-5-3-7-18(13-15)25(22,23)20-17-9-8-16-6-4-10-21(11-12-24-2)19(16)14-17/h3,5,7-9,13-14,20H,4,6,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWDQRMBMISVJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves a multi-step synthetic process:

Formation of the Tetrahydroquinoline Core: : This step often involves the reduction of a quinoline derivative.

Introduction of the Methoxyethyl Group: : Using a nucleophilic substitution reaction, the methoxyethyl group is introduced.

Sulfonamide Formation: : The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide bond.

Industrial Production Methods

Industrial production may follow similar synthetic routes, scaled up with optimizations for yield and purity. Reactions are typically performed in large batch reactors, with strict controls over temperature, pressure, and reaction time to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide can undergo oxidation, particularly at the methoxyethyl group.

Reduction: : The compound's quinoline ring can be further reduced under hydrogenation conditions.

Substitution: : It is susceptible to various substitution reactions, particularly at the sulfonamide group, where electrophiles or nucleophiles can attack.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

Reduction: : Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: : Electrophilic or nucleophilic reagents depending on the reaction site.

Major Products Formed

Oxidation Products: : Products may include quinolinone derivatives.

Reduction Products: : Fully hydrogenated quinoline compounds.

Substitution Products: : Varied based on the nature of the substituent introduced.

Scientific Research Applications

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide has diverse applications in research:

Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

Biology: : Potential use in probing biological pathways due to its bioactive components.

Medicine: : Investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.

Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide can involve multiple pathways:

Molecular Targets: : It may interact with enzymes or receptors, modulating biological activity.

Pathways Involved: : Likely involves modulation of cellular pathways that regulate cell growth and apoptosis, contributing to its medicinal potential.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Sulfonamide-Tetrahydroquinoline Hybrids

(a) IIIa: (E)-N-(2-(4-Methoxystyryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-4-Methoxybenzenesulfonamide

- Structural Differences : Incorporates a styryl group at position 2 and a chlorine atom at position 5, with dual methoxy groups on the benzenesulfonamide.

- Synthesis: Prepared via benzenesulfonic chloride coupling in pyridine, highlighting reactivity at the quinolin-7-yl position .

(b) Compound 11: (E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl) Acrylamide

- Functional Groups : Features a hydroxamic acid (N-hydroxy) and a 4-methoxyphenylsulfonyl group.

- Bioactivity Relevance: Designed as a histone deacetylase (HDAC) inhibitor, suggesting sulfonamide-tetrahydroquinoline hybrids may target epigenetic pathways .

- Comparison : The target compound lacks the hydroxamic acid moiety critical for HDAC inhibition, implying divergent therapeutic applications.

Tetrahydroquinoline Derivatives with Varied N-Substituents

(a) 14d: (R)-N-((R)-1-Butyryl-6-(Naphthalen-2-ylmethyl)-1,2,3,4-Tetrahydroquinolin-4-yl)-2-Methylpropane-2-Sulfamide

- Substituents : A butyryl group at position 1 and a naphthalenylmethyl group at position 4.

- Pharmacological Focus : Optimized for μ-opioid receptor (MOR) binding, demonstrating how bulky N-substituents enhance receptor selectivity .

(b) N-(1,2,3,4-Tetrahydroquinolin-4-yl)Pyrrolidin-2-One

- Core Modification: Replaces the sulfonamide with a pyrrolidinone ring.

- Stereochemical Complexity : Exists as diastereomers due to cis-trans configurations, underscoring the importance of stereochemistry in bioactivity .

- Comparison: The target compound’s rigid sulfonamide linkage may enhance stability compared to the flexible pyrrolidinone.

Patent-Based Analogues and Pharmacological Data

(a) Example 1 (Patent Compound)

- Structure: 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid.

- Key Features : Benzothiazole and thiazole moieties introduce heterocyclic diversity.

- Pharmacological Data : Patent examples (e.g., Tables 1–5) suggest such compounds are tested for kinase inhibition or anti-inflammatory activity .

(b) Goxalapladib (CAS-412950-27-7)

- Structure : A naphthyridine-acetamide derivative with trifluoromethyl and methoxyethyl groups.

- Therapeutic Use : Developed for atherosclerosis, emphasizing the role of lipophilic groups (e.g., trifluoromethyl) in disease-specific targeting .

- Comparison: The target compound’s tetrahydroquinoline core may offer distinct pharmacokinetic profiles compared to naphthyridine-based scaffolds.

Biological Activity

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a benzenesulfonamide moiety. Its structural components include:

- Tetrahydroquinoline ring: Known for its role in various pharmacological activities.

- Methoxyethyl side chain : Enhances solubility and reactivity.

- Methyl substitution on the benzene ring : May influence biological interactions.

This unique combination of functional groups contributes to its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group is particularly significant as it can mimic natural substrates, potentially leading to:

- Inhibition of enzyme activity : This can modulate various biochemical pathways.

- Signal transduction modulation : Affecting cellular responses to stimuli.

Such interactions highlight the compound's versatility in therapeutic applications .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial effects : Some studies suggest efficacy against bacterial strains.

- Anti-inflammatory properties : Potential use in conditions characterized by inflammation.

- Anticancer potential : Early-stage research indicates possible effects on cancer cell lines.

The specific biological activities observed can vary based on structural modifications and experimental conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their pharmacological potential:

-

Antimicrobial Activity :

- A study demonstrated that derivatives of sulfonamides showed significant antibacterial effects against various pathogens. The mechanism involved inhibition of bacterial folate synthesis pathways.

- Anti-inflammatory Effects :

- Cancer Cell Line Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.